2,2-Difluoro-2-(1-hydroxycycloheptyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(1-hydroxycycloheptyl)acetic acid is a chemical compound with the molecular formula C9H14F2O3 and a molecular weight of 208.21 g/mol It is characterized by the presence of two fluorine atoms, a hydroxyl group attached to a cycloheptyl ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of cycloheptanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by hydrolysis to yield the desired product . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1-hydroxycycloheptyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cycloheptanone derivatives, while reduction can produce cycloheptyl alcohols .
Scientific Research Applications
2,2-Difluoro-2-(1-hydroxycycloheptyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-hydroxycycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The hydroxyl group and acetic acid moiety can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid
- 2,2-Difluoro-2-(1-hydroxycyclooctyl)acetic acid
- 2,2-Difluoro-2-(1-hydroxycyclopentyl)acetic acid
Uniqueness
2,2-Difluoro-2-(1-hydroxycycloheptyl)acetic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2-difluoro-2-(1-hydroxycycloheptyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c10-9(11,7(12)13)8(14)5-3-1-2-4-6-8/h14H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STESVQMGDQVKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(C(=O)O)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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